Negligible 5-Lipoxygenase (5-LOX) Inhibition vs. Sub-μM Naphthalene-1-Sulfonamide Inhibitors
CAS 681841-16-7 shows effectively no inhibition of human recombinant 5-LOX, with an IC₅₀ exceeding 10,000 nM in both cell-free (E. coli-expressed enzyme) and human PMNL-based assays [1]. This contrasts with active naphthalene-1-sulfonamide FABP4 inhibitors (e.g., 4-Fluoro-3-((4-methoxynaphthalene)-1-sulfonamido) benzoic acid) which achieve FABP4 IC₅₀ values of 1,650 nM [2], and with structurally distinct catechol-based 5-LOX inhibitors reported in the PhD thesis of Bruno (2015) that reach IC₅₀ values between 200 and 500 nM [3].
| Evidence Dimension | 5-LOX enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM (human recombinant 5-LOX); IC₅₀ = 10,000 nM (human PMNL 5-LOX) |
| Comparator Or Baseline | Catechol-based 5-LOX inhibitors: IC₅₀ = 200–500 nM (cell-free and cellular assays); FABP4 inhibitor 4-Fluoro-3-((4-methoxynaphthalene)-1-sulfonamido) benzoic acid: FABP4 IC₅₀ = 1,650 nM |
| Quantified Difference | ≥20-fold lower potency vs. active 5-LOX inhibitors; ≥6-fold lower potency vs. FABP4 inhibitor (different target) |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); substrate: arachidonic acid; preincubation: 15 min; detection: RP-HPLC of LTB4 and 5-HETE all-trans isomers |
Why This Matters
This establishes CAS 681841-16-7 as a functionally inactive control compound within naphthalene-1-sulfonamide chemical space, useful for counter-screening and selectivity profiling where exclusion of 5-LOX activity is required.
- [1] BindingDB. BDBM50591538. IC₅₀ data from ChEMBL assay CHEMBL_2200644 (CHEMBL5113160). Inhibition of human recombinant 5-LOX and human PMNL 5-LOX. Accessed 2026-05-09. View Source
- [2] RCSB PDB. 5Y0G: Crystal structure of human FABP4 complexed with 4-Fluoro-3-((4-methoxynaphthalene)-1-sulfonamido) benzoic acid. IC₅₀ = 1,650 nM. Deposited 2017. View Source
- [3] Bruno, F. (2015). Design, synthesis and biological evaluation of new small molecules with anti-inflammatory activity. PhD Thesis, Università degli Studi di Salerno. Catechol derivatives IC₅₀ range: 200–500 nM. View Source
